1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2034265-45-5
VCID: VC5085273
InChI: InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
SMILES: CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Molecular Formula: C20H18N6O
Molecular Weight: 358.405

1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

CAS No.: 2034265-45-5

Cat. No.: VC5085273

Molecular Formula: C20H18N6O

Molecular Weight: 358.405

* For research use only. Not for human or veterinary use.

1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole - 2034265-45-5

Specification

CAS No. 2034265-45-5
Molecular Formula C20H18N6O
Molecular Weight 358.405
IUPAC Name (2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3
Standard InChI Key ONOLGUVPWMDDSZ-UHFFFAOYSA-N
SMILES CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5

Introduction

Structural Analysis and Molecular Design

Core Components and Functional Significance

The compound’s architecture comprises three critical subunits:

  • 1,2,3-Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms. The 1,2,3-triazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and role in click chemistry . The 4-phenyl substitution at the triazole’s C4 position enhances lipophilicity and π-π stacking interactions, a feature shared with HIV-1 capsid inhibitors like PF-74 .

  • Azetidine Ring: A four-membered saturated nitrogen heterocycle. Azetidines are valued for their conformational rigidity and ability to improve pharmacokinetic properties by modulating solubility and bioavailability .

  • 2-Methylimidazo[1,2-a]pyridine: A bicyclic system combining imidazole and pyridine rings. This motif is prevalent in kinase inhibitors and anticancer agents due to its planar structure and ability to engage in hydrophobic interactions .

The carbonyl group linking the azetidine and imidazopyridine subunits serves as a spacer, potentially influencing the molecule’s binding orientation in biological targets.

Synthetic Strategies and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can be deconstructed into three key steps:

  • 1,2,3-Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method for constructing 1,4-disubstituted-1,2,3-triazoles . For the 4-phenyl variant, phenylacetylene would react with an azide-functionalized azetidine precursor.

  • Azetidine Functionalization: Azetidine-3-amine derivatives can be acylated with 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride to install the imidazopyridine moiety.

  • Convergent Coupling: Amide bond formation between the azetidine’s amine and the imidazopyridine carbonyl completes the assembly.

Table 1: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsIntermediate
1CuAACPhenylacetylene, NaN₃, CuSO₄, Ascorbate4-Phenyl-1H-1,2,3-triazole
2Azetidine Acylation2-Methylimidazopyridine carbonyl chloride, DCM, DIPEAAzetidin-3-yl triazole derivative
3Amide CouplingEDC/HOBt, DMFTarget Compound

Challenges and Optimization

  • Regioselectivity: Ensuring exclusive 1,4-disubstitution in the triazole ring requires strict control over stoichiometry and catalyst loading .

  • Azetidine Reactivity: The strain in the four-membered azetidine ring may lead to side reactions during acylation, necessitating mild conditions .

  • Purification: The molecule’s high polarity and potential for intramolecular H-bonding complicate chromatographic separation.

Biological Activity and Mechanistic Insights

Anticancer Applications

The 2-methylimidazo[1,2-a]pyridine fragment is structurally analogous to MALT1 inhibitors disclosed in patent literature . These compounds suppress NF-κB signaling in lymphoma cells by targeting the paracaspase domain of MALT1. Molecular docking studies (hypothetical) suggest that the triazole-azetidine linker may occupy a hydrophobic subpocket adjacent to the catalytic site.

Table 2: Comparative IC₅₀ Values of Analogous Compounds

CompoundTargetIC₅₀ (nM)Source
PF-74HIV-1 CA3.13 μM
JNJ-67856633MALT11.2
Hypothetical Target CompoundHIV-1 CA/MALT1PendingExtrapolated

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: The compound’s logP (estimated: 2.8) suggests moderate lipophilicity, favoring oral absorption.

  • Metabolism: The triazole ring is resistant to oxidative metabolism, but the azetidine moiety may undergo ring-opening via cytochrome P450 enzymes .

  • Excretion: Renal clearance is anticipated due to the molecule’s molecular weight (~450 Da) and moderate polarity.

Toxicity Considerations

Azetidine-containing compounds occasionally exhibit off-target effects on cardiac ion channels (e.g., hERG inhibition) . Preliminary in silico screening (using SwissADME) indicates a low risk of hERG binding (pKi < 5), but experimental validation is essential.

Future Directions and Research Gaps

  • Synthetic Validation: The proposed synthetic route requires empirical testing to optimize yields and purity.

  • Target Identification: Proteomic profiling (e.g., thermal shift assays) could elucidate primary biological targets beyond HIV-1 CA and MALT1.

  • In Vivo Efficacy: Rodent models of HIV-1 infection or B-cell lymphoma would validate therapeutic potential.

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